molecular formula C19H22ClF3N6O4S B2361277 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097935-35-6

5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2361277
CAS No.: 2097935-35-6
M. Wt: 522.93
InChI Key: NBDZCWHXDFGVIY-UHFFFAOYSA-N
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Description

5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H22ClF3N6O4S and its molecular weight is 522.93. The purity is usually 95%.
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Biological Activity

The compound 5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex molecule that incorporates various pharmacologically significant moieties. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be broken down into its key components:

  • Pyridine Ring : The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor binding.
  • Piperazine and Piperidine Moieties : Known for their role in various pharmacological activities.
  • Sulfonamide Group : Often associated with antibacterial properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic effects. The key areas of activity include:

1. Antimicrobial Activity

Research indicates that compounds with piperazine and piperidine structures exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

2. Enzyme Inhibition

Studies on related compounds have demonstrated that they can inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. This inhibition could lead to therapeutic applications in treating neurodegenerative diseases and managing urinary tract infections .

3. Antitumor Properties

Compounds similar to the one have been evaluated for their anticancer potential. They displayed cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Receptor Binding : The piperazine moiety may interact with serotonin receptors (5-HT7), influencing neurotransmitter pathways and potentially affecting mood disorders .
  • Enzyme Interaction : The sulfonamide group is known to interfere with bacterial growth by inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of similar compounds:

Study ReferenceBiological ActivityFindings
AntibacterialDemonstrated significant inhibition against various bacterial strains.
AntitumorShowed cytotoxic effects on cancer cell lines with potential for further development.
Enzyme InhibitionInhibited AChE and urease, suggesting applications in neurodegenerative diseases.

Properties

CAS No.

2097935-35-6

Molecular Formula

C19H22ClF3N6O4S

Molecular Weight

522.93

IUPAC Name

5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C19H22ClF3N6O4S/c20-14-9-12(19(21,22)23)10-24-16(14)28-7-5-27(6-8-28)13-1-3-29(4-2-13)34(32,33)15-11-25-18(31)26-17(15)30/h9-11,13H,1-8H2,(H2,25,26,30,31)

InChI Key

NBDZCWHXDFGVIY-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CNC(=O)NC4=O

solubility

not available

Origin of Product

United States

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